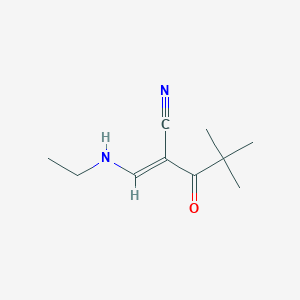
(2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile, also known as EMDMOP, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound, and is used as a reagent in organic synthesis due to its versatility. EMDMOP is a colorless solid with a molecular weight of 175.2 g/mol and a melting point of 74-76 °C. It is soluble in organic solvents such as ether, methylene chloride, and chloroform, and has a boiling point of 140 °C.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complex Compounds
- Metal Complex Synthesis : Complexes of metal ions with enaminone ligands, similar in structure to (2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile, have been synthesized and characterized. For example, Ejidike and Ajibade (2015) synthesized and studied Co(II), Ni(II), Cu(II), and Zn(II) complexes of a tetradentate Schiff base ligand, showing significant antibacterial and antioxidant activities (Ejidike & Ajibade, 2015).
Structural Analysis and Computational Studies
- Crystallography and Computational Chemistry : Research on cathinones, which include compounds structurally similar to this compound, provides insights into their molecular structures. Nycz et al. (2011) used techniques like FTIR, NMR, and X-ray diffraction to characterize several cathinones, contributing to the understanding of their molecular geometry and electronic properties (Nycz et al., 2011).
Diagnostic Applications in Medicine
- Alzheimer’s Disease Research : Shoghi-Jadid et al. (2002) utilized a derivative of this compound, specifically [18F]FDDNP, in PET scans to locate neurofibrillary tangles and beta-amyloid plaques in living Alzheimer’s disease patients. This technique facilitates early diagnosis and monitoring of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).
Organophosphorus Chemistry
- Organophosphorus Compounds : The reactivity of 3-oxo compounds, structurally related to this compound, has been explored in organophosphorus chemistry. Pedersen and Lawesson (1974) investigated the reactions of these compounds with phosphorus sulfide, leading to potential applications in synthesizing novel phosphorus-containing compounds (Pedersen & Lawesson, 1974).
Catalysis and Polymerization
Catalytic Activity in Cyclohexene Oxidation : Saka et al. (2013) synthesized and characterized novel iron(II) and cobalt(II) phthalocyanine complexes. These complexes showed significant catalytic activity in the oxidation of cyclohexene, demonstrating potential industrial applications (Saka et al., 2013).
Polymerization Catalysts : Westmoreland and Arnold (2006) investigated phenoxytriamine complexes of yttrium, which are structurally related to the compound . These complexes were effective catalysts for the polymerization of lactide and ε-caprolactone, indicating their potential in polymer chemistry (Westmoreland & Arnold, 2006).
Propiedades
IUPAC Name |
(2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-5-12-7-8(6-11)9(13)10(2,3)4/h7,12H,5H2,1-4H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOSYVDPAAQHTC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC=C(C#N)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN/C=C(\C#N)/C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2867677.png)
![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2867678.png)
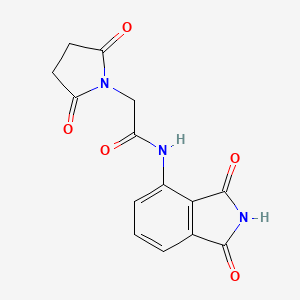
![7-tert-butyl-2-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867683.png)

![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)

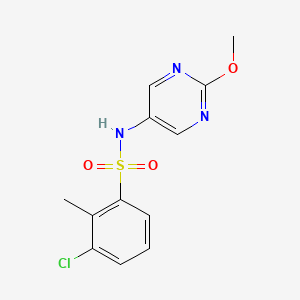
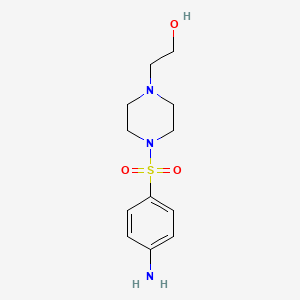

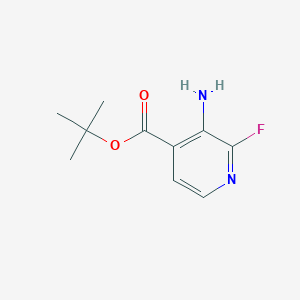
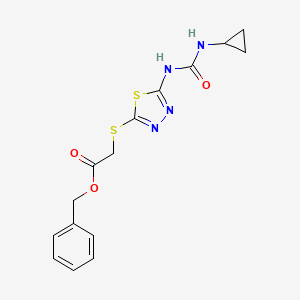
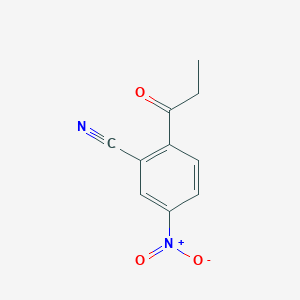
![{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine](/img/structure/B2867699.png)